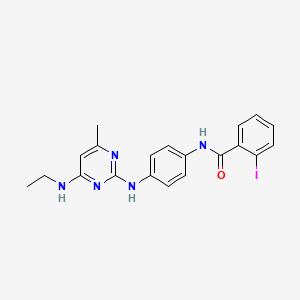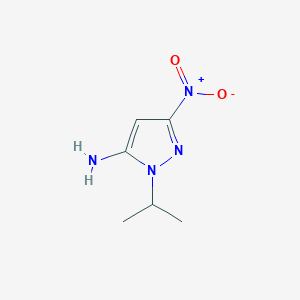
3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol is an organic compound with the molecular formula C₉H₁₈OSi. It is a liquid at room temperature and is known for its applications in organic synthesis, particularly in the formation of complex molecular structures. The presence of both a hydroxyl group and a trimethylsilyl group makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol typically involves the reaction of 3-methyl-1-butyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and pressure precisely.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The alkyne group can be reduced to an alkene or an alkane.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon or Lindlar’s catalyst are employed.
Substitution: Reagents like tetrabutylammonium fluoride or other fluoride sources are used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: 3-Methyl-5-(trimethylsilyl)pent-4-yn-2-one or 3-Methyl-5-(trimethylsilyl)pent-4-yn-2-al.
Reduction: 3-Methyl-5-(trimethylsilyl)pent-4-en-2-ol or 3-Methyl-5-(trimethylsilyl)pentane-2-ol.
Substitution: Various substituted pent-4-yn-2-ols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxyl group can form hydrogen bonds, while the trimethylsilyl group can be easily removed to reveal a reactive alkyne. These properties make it a valuable building block in organic synthesis, allowing for the formation of complex molecular architectures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,3-Dimethyl-5-(trimethylsilyl)pent-4-yn-2-ol
- 5-(Trimethylsilyl)pent-1-en-4-yn-3-ol
- Methyl 3-(trimethylsilyl)-4-pentenoate
Uniqueness
3-Methyl-5-(trimethylsilyl)pent-4-yn-2-ol is unique due to its specific combination of a hydroxyl group and a trimethylsilyl-protected alkyne. This combination allows for selective reactions at either the hydroxyl or alkyne position, providing greater flexibility in synthetic applications compared to similar compounds.
Eigenschaften
IUPAC Name |
3-methyl-5-trimethylsilylpent-4-yn-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OSi/c1-8(9(2)10)6-7-11(3,4)5/h8-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREYWZDZPBFOBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C[Si](C)(C)C)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823376-31-3 |
Source


|
| Record name | 3-methyl-5-(trimethylsilyl)pent-4-yn-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

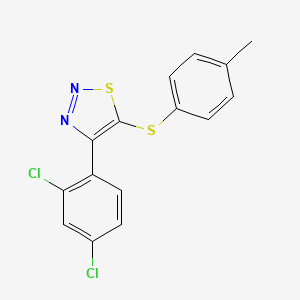
![3-Methoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2927306.png)
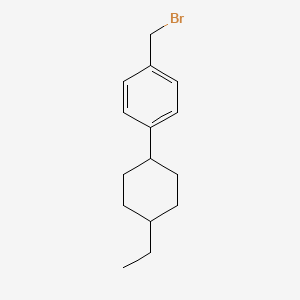
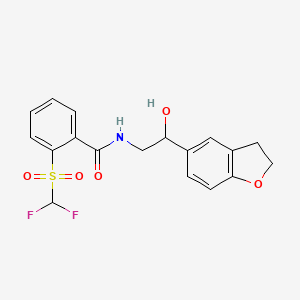
![N-[(2,4-Difluorophenyl)methyl]pyrido[2,3-b]pyrazin-6-amine](/img/structure/B2927310.png)
![(1E)-4-({2-fluoro-[1,1'-biphenyl]-4-yl}oxy)-1-[(4-methylphenyl)amino]pent-1-en-3-one](/img/structure/B2927313.png)
![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2927315.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2927316.png)
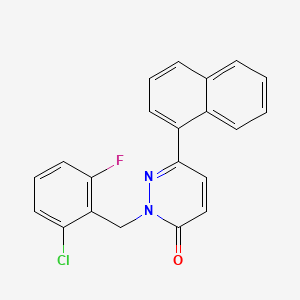
![1-[Bromo(difluoro)methyl]-4-fluorobenzene](/img/structure/B2927319.png)

